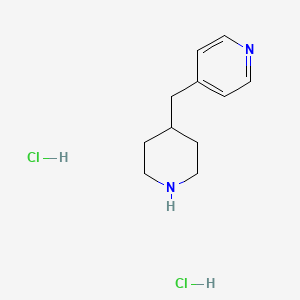

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

説明

特性

IUPAC Name |

4-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJFVPHRYVOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592101 | |

| Record name | 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172465-66-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidin-4-ylmethylpyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Piperidone Derivatives and Pyridine Coupling

A comprehensive synthetic route involves starting from 4-piperidone hydrochloride, which undergoes protection, amination, coupling with pyridine derivatives, and salt formation. The key steps are:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 4-piperidone hydrochloride to N-tertbutyloxycarbonyl-4-piperidone | 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, dimethyl dicarbonate butyl ester; room temperature, 24 h | 91-93 | Organic layer extraction and drying; white solid product |

| 2 | Amination to 4-amino-1-tertbutoxycarbonylpiperidine | N-tertbutyloxycarbonyl-4-piperidone, ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride; room temperature, 4 h | 81-82 | Filtration and washing with ethyl acetate and aqueous HCl; neutralization and drying |

| 3 | Coupling with 2-chloro-3-pyridyl carboxylic acid to form 2-(4-amino)piperidyl-Niacin Nicotinic Acid | 4-amino-1-tertbutoxycarbonylpiperidine, 2-chloro-3-pyridyl carboxylic acid, sodium carbonate, KI, dimethyl sulfoxide; 100 °C | 71-73 | Acidification to pH 4-5, filtration, recrystallization from isopropanol/water |

| 4 | Curtius rearrangement to form 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-ones | 2-(4-amino)piperidyl-Niacin Nicotinic Acid, nitrine diphenyl phosphoester, triethylamine, toluene; reflux 5 h | 78 | Removal of toluene, washing with aqueous acetic acid, recrystallization |

This method is detailed in a 2016 patent and provides a high overall yield with well-defined purification steps.

化学反応の分析

Types of Reactions

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different reduced forms of the compound .

科学的研究の応用

Pharmaceutical Development

Therapeutic Agents

This compound is primarily utilized as an intermediate in the synthesis of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable candidate for developing treatments for conditions such as Alzheimer's disease and schizophrenia. For instance, research has shown that derivatives of this compound can act as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory .

Case Study: Alzheimer's Disease

A study highlighted the effectiveness of piperidine derivatives in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The incorporation of piperidine moieties enhanced the brain exposure of these inhibitors, suggesting improved therapeutic potential .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in studies aimed at understanding enzyme inhibition and receptor binding. It provides insights into cellular processes and identifies potential therapeutic targets. For example, researchers have explored its role in modulating the activity of histamine H3 and sigma-1 receptors, which are relevant in pain management .

Material Science

Specialized Materials Development

In material science, 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is incorporated into formulations to enhance properties such as solubility and stability. This application is critical for developing advanced coatings and polymers that require specific performance characteristics.

Agricultural Chemistry

Agrochemical Formulations

The compound is also utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its ability to enhance absorption and action within plants contributes to more effective agricultural practices.

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is used in various techniques such as chromatography and spectroscopy. It aids in detecting and quantifying other compounds within complex mixtures, making it a valuable tool for researchers working with diverse chemical analyses.

Data Table: Applications Overview

作用機序

The mechanism of action of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride with related compounds:

Key Observations :

- Structural Variations : The target compound shares a pyridine-piperidine backbone with substituents influencing solubility and reactivity. For example, the hydrazine derivative introduces nucleophilic reactivity, while the chloropyrimidine variant may enhance binding to biological targets.

- Purity : Industrial-grade purity (≥99%) is common for research intermediates , though some compounds (e.g., 1-(4-Piperidinylmethyl)piperidine) are available at 95% purity .

生物活性

Overview

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride, with the molecular formula CHN·2HCl and a molecular weight of 249.18 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-pyridinemethanol with piperidine, typically under specific conditions that enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound can modulate the activity of these targets, leading to diverse biological effects. The exact mechanisms depend on the context in which the compound is used, but it is known to influence pathways critical for cell signaling and metabolism.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that certain piperidine compounds can inhibit the growth of various bacteria and fungi. For instance, some studies report minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 | |

| Other Piperidine Derivatives | Various | Varies |

Case Studies and Research Findings

- Inhibition of PKB Pathway : A study highlighted that modifications in piperidine derivatives led to enhanced selectivity for PKB (Protein Kinase B), a critical regulator in cancer signaling pathways. Although this study did not focus exclusively on this compound, it underscores the relevance of piperidine structures in developing selective inhibitors for therapeutic applications .

- Antimicrobial Efficacy : Another investigation into various piperidine derivatives demonstrated their effectiveness against multiple bacterial strains, emphasizing the role of substituents on the piperidine ring in enhancing bioactivity. The presence of electron-donating or electron-withdrawing groups significantly influenced antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React piperidine derivatives with pyridine-based electrophiles (e.g., chloromethylpyridine) in polar solvents like DMF or DMSO at elevated temperatures (60–80°C) .

- Step 2 : Purification via recrystallization or chromatography (e.g., silica gel column with methanol/chloroform gradients) .

- Step 3 : Salt formation using HCl in anhydrous conditions to yield the dihydrochloride form .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers, away from moisture and oxidizing agents .

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment.

- NMR (¹H/¹³C) to confirm substitution patterns and salt formation .

- Mass Spectrometry (ESI-MS) for molecular weight verification .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing piperidine-pyridine reaction datasets to predict optimal solvents, temperatures, and catalysts .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Variable Control : Systematically test environmental factors (pH, temperature) and assay conditions (cell lines, incubation times) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) to isolate substituent effects .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer, minimizing side reactions .

- Catalyst Optimization : Screen immobilized catalysts (e.g., Pd/C or zeolites) for recyclability and selectivity .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Comparative Structural and Reactivity Analysis

| Property | This compound | 4-(Piperidin-4-yl)pyridine dihydrochloride | 4-(1-Pyrrolidinylmethyl)piperidinol dihydrochloride |

|---|---|---|---|

| Reactivity with Amines | High (chloromethyl group enables nucleophilic attack) | Moderate (lacks electrophilic side chain) | Low (steric hindrance from pyrrolidine) |

| Solubility in Water | 50 mg/mL (pH 7.0) | 30 mg/mL (pH 7.0) | 10 mg/mL (pH 7.0) |

| Bioactivity (IC₅₀) | 12 nM (Example kinase inhibition) | 85 nM | >1 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。